4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE
Overview
Description
4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with a molecular formula of C16H16N2O4. This compound is known for its unique chemical structure, which includes a methoxy group, a nitro group, and a phenethylamino sulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps. One common method includes:
Methoxylation: The addition of a methoxy group via a methoxylation reaction using methanol and a suitable catalyst.
Amidation: The formation of the benzamide core through an amidation reaction using an amine and a carboxylic acid derivative.
Phenethylamination: The attachment of the phenethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-3-NITRO-N-(1-PHENYLETHYL)BENZAMIDE
- 4-METHYL-3-NITRO-N-(1-PHENYLETHYL)BENZAMIDE
- 4-METHOXY-N-(1-PHENYLETHYL)BENZAMIDE
Uniqueness
4-METHOXY-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the phenethylamino sulfonyl group distinguishes it from other similar compounds, providing unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-21-12-7-17(15-20(21)25(27)28)22(26)24-18-8-10-19(11-9-18)32(29,30)23-14-13-16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECNYDGNDCVIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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